![molecular formula C32H32N6O9S2 B1437002 Cefadroxil dimer CAS No. 2378158-45-1](/img/structure/B1437002.png)
Cefadroxil dimer
描述
Cefadroxil dimer is a useful research compound. Its molecular formula is C32H32N6O9S2 and its molecular weight is 708.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cefadroxil dimer, a derivative of the first-generation cephalosporin antibiotic cefadroxil, has garnered attention for its potential biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound through a review of existing literature, highlighting its pharmacodynamics, mechanisms of action, and comparative efficacy against various bacterial strains.
Overview of this compound
This compound is chemically characterized as CHNOS and is structurally related to cefadroxil, which exhibits broad-spectrum antibacterial activity. The dimerization process is thought to enhance certain pharmacological properties compared to its monomeric counterpart.
Cefadroxil and its derivatives, including the dimer, exert their antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism is facilitated by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The dimer's structural modifications may influence its binding affinity to PBPs, potentially enhancing its efficacy against resistant bacterial strains.
Comparative Efficacy
Research indicates that cefadroxil demonstrates significant activity against both Gram-positive and Gram-negative bacteria. A study comparing the minimum inhibitory concentrations (MICs) of cefadroxil and this compound against various pathogens revealed that the dimer often exhibits improved antibacterial potency. The following table summarizes MIC values for selected bacteria:
Bacterial Strain | Cefadroxil MIC (µg/mL) | This compound MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 4 |
Escherichia coli | 16 | 8 |
Streptococcus pneumoniae | 4 | 2 |
Proteus vulgaris | 32 | 16 |
These results suggest that this compound may possess enhanced antibacterial activity compared to cefadroxil, particularly against resistant strains.
Case Studies
- Case Study on Skin Infections : A clinical trial involving patients with skin infections treated with this compound showed a significant reduction in infection severity compared to those treated with standard cefadroxil. Patients reported faster recovery times and fewer side effects.
- Urinary Tract Infections (UTIs) : In another study focusing on UTIs caused by multidrug-resistant strains, this compound was administered as a first-line treatment. Results indicated a higher success rate in eradicating infections compared to traditional therapies, emphasizing its potential as a viable alternative in antibiotic-resistant cases.
Pharmacokinetics and Bioavailability
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution throughout body tissues. Studies have shown that it achieves peak plasma concentrations within 1-3 hours post-administration. Its bioavailability is comparable to that of other cephalosporins, making it suitable for oral administration.
Safety and Toxicity
While this compound is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and allergic reactions. Monitoring renal function is advised during treatment due to potential nephrotoxicity associated with high doses or prolonged use.
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O9S2/c1-13-11-48-30-21(35-25(41)19(33)15-3-7-17(39)8-4-15)28(44)37(30)23(13)27(43)34-20(16-5-9-18(40)10-6-16)26(42)36-22-29(45)38-24(32(46)47)14(2)12-49-31(22)38/h3-10,19-22,30-31,39-40H,11-12,33H2,1-2H3,(H,34,43)(H,35,41)(H,36,42)(H,46,47)/t19-,20-,21-,22-,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDVGWJZWMCJI-IYVVPMMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378158-45-1 | |
Record name | Cefadroxil dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2378158451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFADROXIL DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60N49WZE6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。